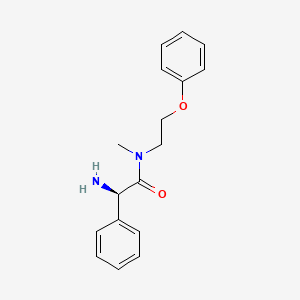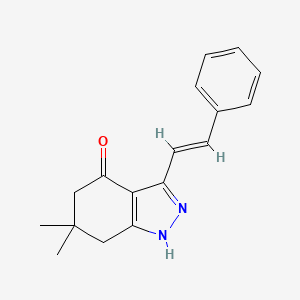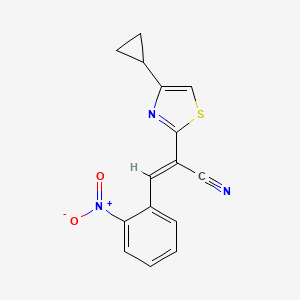
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the benzimidazole family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been shown to have antioxidant properties and can protect cells from oxidative damage. In addition, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile in lab experiments include its potential anticancer properties, antioxidant properties, and anti-inflammatory properties. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile. One direction is to further investigate its potential applications in cancer research and to determine the specific mechanisms by which it inhibits cancer cell growth. Another direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
Méthodes De Synthèse
The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile has been reported using various methods. One of the most common methods involves the reaction of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde with 1-methyl-1H-indole-3-carbaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acrylonitrile to obtain the final compound. Other methods involve the use of different reagents and solvents.
Applications De Recherche Scientifique
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile has shown potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Other potential applications include the treatment of neurological disorders, such as Alzheimer's disease, and the development of new drugs.
Propriétés
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-13-8-18-19(9-14(13)2)24-21(23-18)15(11-22)10-16-12-25(3)20-7-5-4-6-17(16)20/h4-10,12H,1-3H3,(H,23,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBVAJZQRYTUBA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CN(C4=CC=CC=C43)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CN(C4=CC=CC=C43)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-methoxyphenyl)vinyl]-1-methyl-4,6-diphenylpyridinium perchlorate](/img/structure/B5486364.png)
![5-methyl-4-(pyrrolidin-1-ylmethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5486371.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B5486380.png)
![2-[2-(1H-indol-3-yl)vinyl]-4H-1,3-benzoxazin-4-one](/img/structure/B5486387.png)

![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5486400.png)
![2-butyryl-5-[2-(ethylthio)propyl]-3-(1-piperidinyl)-2-cyclohexen-1-one](/img/structure/B5486406.png)
![(4aS*,8aR*)-6-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5486414.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5486420.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486427.png)

![(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)amine hydrochloride](/img/structure/B5486438.png)

![1-{3-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-3-oxopropyl}azepan-2-one](/img/structure/B5486473.png)